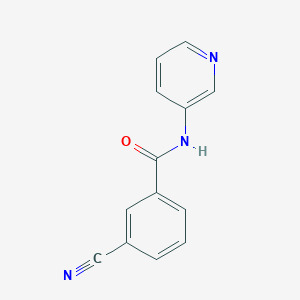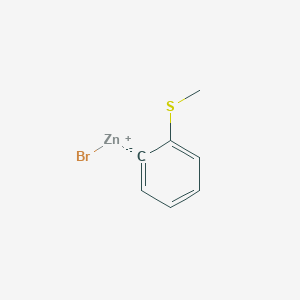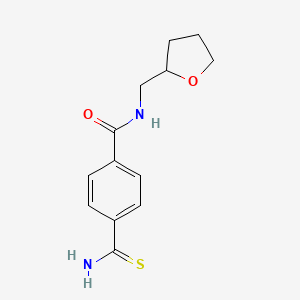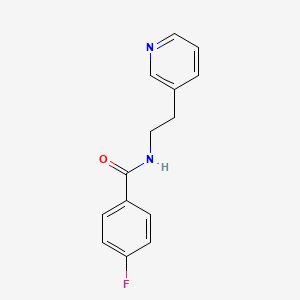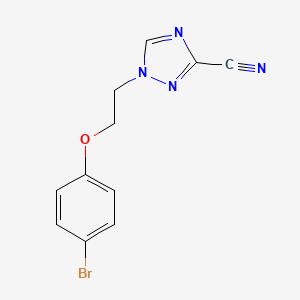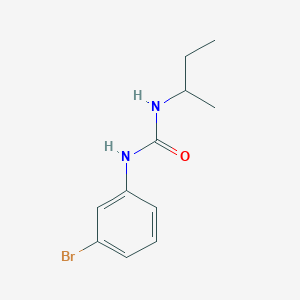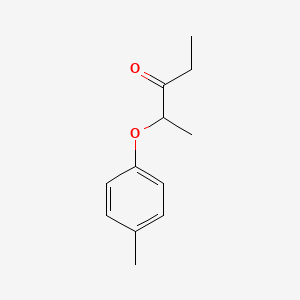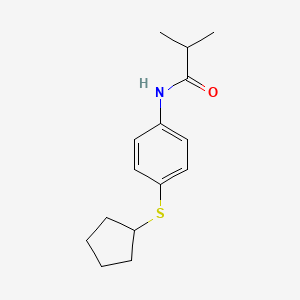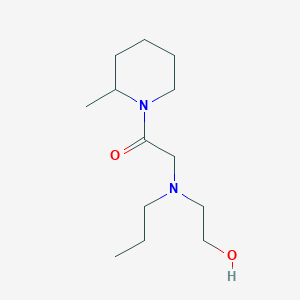![molecular formula C39H29P B14897634 Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane is an organophosphorus compound that features a phosphine group attached to a binaphthyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a binaphthyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where diphenylphosphine is reacted with a halogenated binaphthyl compound under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be key aspects of industrial production.
化学反応の分析
Types of Reactions
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: While specific applications in biology and medicine are limited, its derivatives are studied for their potential biological activities.
作用機序
The mechanism of action of Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
類似化合物との比較
Similar Compounds
Diphenylphosphine: A simpler phosphine compound with similar coordination properties.
Diphenyl(p-tolyl)phosphine: Another phosphine with a tolyl group, used in similar catalytic applications.
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Uniqueness
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to its binaphthyl structure, which provides additional steric and electronic properties that can influence its reactivity and coordination behavior. This makes it particularly useful in creating chiral catalysts and materials with specific properties.
特性
分子式 |
C39H29P |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
[1-[2-(3-methylphenyl)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C39H29P/c1-28-13-12-16-31(27-28)36-25-23-29-14-8-10-21-34(29)38(36)39-35-22-11-9-15-30(35)24-26-37(39)40(32-17-4-2-5-18-32)33-19-6-3-7-20-33/h2-27H,1H3 |
InChIキー |
PBIFAXREKZLXIK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


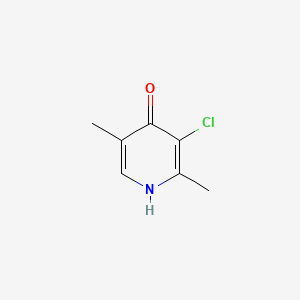
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
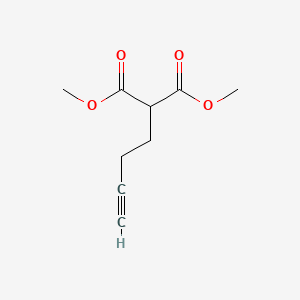
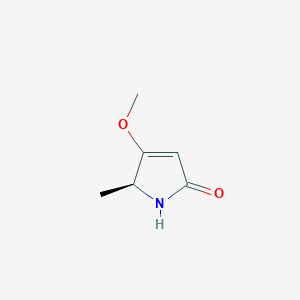
![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)
